molecular formula C7H12INO2 B7931922 (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

Cat. No.: B7931922
M. Wt: 269.08 g/mol
InChI Key: UPBWKDJOIKLTTO-UHFFFAOYSA-N
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Description

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is an organic compound featuring a pyrrolidine ring substituted with an iodomethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid typically involves the functionalization of pyrrolidine derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[3-(iodomethyl)pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBWKDJOIKLTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CI)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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